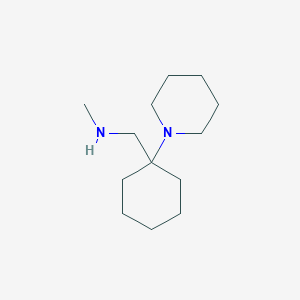
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is a chemical compound with the linear formula C13H26N2 . It has a molecular weight of 210.36 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is 1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 . This indicates that the molecule consists of a cyclohexyl group attached to a piperidinyl group via a methanamine linkage, with a methyl group attached to the nitrogen atom.Physical And Chemical Properties Analysis
“N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine” is a liquid at room temperature . It has a molecular weight of 210.36 . The compound’s InChI code is 1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been studied in the context of the synthesis of Imine, where its reaction with benzylamine under various temperature conditions was explored using density functional theory. This research provides insights into the optimal conditions for the synthesis of related compounds (Jafari, 2018).
- Another study focused on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, indicating the versatility of this compound in creating a range of derivatives with potential pharmaceutical applications (Froelich et al., 1996).
Applications in Materials Science
- Research has also been conducted on the use of similar compounds in the formation of Palladium(II) complexes. These complexes have shown potential in the polymerization of methyl methacrylate, highlighting the compound's relevance in materials science and polymer chemistry (Kim et al., 2014).
Potential Medical and Biological Applications
- A study on novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine revealed these compounds as "biased agonists" of serotonin 5-HT1A receptors, suggesting potential applications in antidepressant drug development (Sniecikowska et al., 2019).
- Another study identified a compound structurally related to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine as a Wnt beta-catenin agonist, indicating potential for treating bone disorders (Pelletier et al., 2009).
Synthesis of Schiff Bases and Their Applications
- The synthesis of Schiff bases of this compound class has been explored for potential anticonvulsant agents. This highlights its utility in creating novel pharmaceutical agents (Pandey & Srivastava, 2011).
Photocytotoxic Properties in Medical Imaging
- Iron(III) complexes of N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine derivatives, including those structurally related to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, have been studied for their photocytotoxic properties in medical imaging (Basu et al., 2014).
Potential Antimalarial Agents
- A study has explored the structure-activity relationships and biological studies of a compound similar to N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, revealing its potential as an antimalarial agent (Vallone et al., 2018).
Eigenschaften
IUPAC Name |
N-methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTRGSINXCANDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCCC1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613301 |
Source


|
| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine | |
CAS RN |
41805-50-9 |
Source


|
| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














